molecular formula C10H10N4 B8744181 [3,3'-Bipyridine]-4,5-diamine

[3,3'-Bipyridine]-4,5-diamine

Cat. No.: B8744181
M. Wt: 186.21 g/mol
InChI Key: LQUZCVBCCMQCRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3,3'-Bipyridine]-4,5-diamine is a heteroaromatic compound featuring two pyridine rings connected at their 3-positions, with amino (-NH₂) substituents at the 4- and 5-positions of the bipyridine scaffold. This structural motif confers unique electronic and coordination properties, making it valuable in supramolecular chemistry, nonlinear optics (NLO), and metal-organic frameworks (MOFs). The electron-rich amino groups enhance its ability to participate in hydrogen bonding and act as a ligand for transition metals, distinguishing it from simpler bipyridine derivatives .

Properties

Molecular Formula

C10H10N4

Molecular Weight

186.21 g/mol

IUPAC Name

5-pyridin-3-ylpyridine-3,4-diamine

InChI

InChI=1S/C10H10N4/c11-9-6-14-5-8(10(9)12)7-2-1-3-13-4-7/h1-6H,11H2,(H2,12,14)

InChI Key

LQUZCVBCCMQCRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CN=CC(=C2N)N

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 3,3’-Bipyridine-4,5-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Palladium or nickel catalysts are frequently employed in substitution reactions.

Major Products:

    Oxidation: Bipyridinium salts.

    Reduction: Bipyridine derivatives.

    Substitution: Various substituted bipyridine compounds.

Mechanism of Action

Comparison with Similar Compounds

Research Findings and Data

Optical and Electronic Properties
  • NLO Performance: Symmetric 3,3'-bipyridine derivatives with donor-acceptor substituents exhibit χ³ values up to 10⁻¹² esu, but this compound’s non-resonant design may offer lower absorption losses at infrared wavelengths .
  • Luminescence: Distyryl-3,3'-bipyridine derivatives show tunable photoluminescence, suggesting that amino-substituted variants like this compound could emit in visible spectra with quantum yields dependent on substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.